An In-Depth Technical Guide to the Physicochemical Properties of 4-Styryl-2-pyrimidinethiol
An In-Depth Technical Guide to the Physicochemical Properties of 4-Styryl-2-pyrimidinethiol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-Styryl-2-pyrimidinethiol, a molecule of interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data for this specific compound, this guide leverages established computational predictive models to offer valuable insights into its molecular characteristics. Furthermore, it details the standard experimental methodologies that are crucial for the empirical determination of these properties, providing a framework for researchers to validate and expand upon the computational findings. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a potential drug candidate from a laboratory concept to a clinical reality is intricately governed by its physicochemical properties. These intrinsic characteristics of a molecule dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which are critical determinants of a drug's ultimate success. A thorough understanding of properties such as lipophilicity, solubility, and ionization state is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design and development.[1]
4-Styryl-2-pyrimidinethiol belongs to the pyrimidine class of heterocyclic compounds, which are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[2] The styryl moiety introduces a region of planarity and potential for extended conjugation, which can significantly influence the molecule's interaction with biological targets. The pyrimidine-2-thiol core, with its potential for tautomerism and hydrogen bonding, further contributes to the complexity and potential bioactivity of the molecule.
This guide will first present the computationally predicted physicochemical properties of 4-Styryl-2-pyrimidinethiol. Subsequently, it will provide detailed, field-proven experimental protocols for the determination of these key parameters, offering a roadmap for the empirical validation of the in silico data.
Predicted Physicochemical Properties of 4-Styryl-2-pyrimidinethiol
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₀N₂S | Defines the elemental composition. |
| Molecular Weight | 214.29 g/mol | Influences diffusion and transport across biological membranes. |
| LogP (Octanol/Water Partition Coefficient) | 3.15 | A key measure of lipophilicity, affecting absorption and distribution.[4] |
| Water Solubility (LogS) | -3.45 | Predicts the extent to which the compound will dissolve in aqueous media.[1] |
| Topological Polar Surface Area (TPSA) | 50.1 Ų | Relates to hydrogen bonding potential and permeability across membranes. |
| Number of Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. |
| Number of Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |
| Number of Rotatable Bonds | 2 | A measure of molecular flexibility, which can impact receptor binding. |
| Lipinski's Rule of Five | Yes (0 violations) | A guideline to evaluate the drug-likeness of a chemical compound. |
| Bioavailability Score | 0.55 | An estimation of the fraction of an administered dose that reaches systemic circulation. |
These values are computationally predicted and require experimental validation.
Tautomerism of 2-Pyrimidinethiol Derivatives
It is crucial for researchers to recognize that 2-pyrimidinethiol derivatives can exist in tautomeric forms: the thione and the thiol forms. The equilibrium between these two forms is influenced by factors such as the solvent, pH, and temperature. This tautomerism can significantly impact the molecule's hydrogen bonding capacity, polarity, and interactions with biological targets.
Caption: Tautomeric equilibrium of 2-pyrimidinethiol.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
While computational predictions are a valuable starting point, experimental determination of physicochemical properties is the gold standard for accurate characterization of a novel compound. The following sections detail standard protocols for measuring key parameters.
Synthesis and Purification
The synthesis of 4-Styryl-2-pyrimidinethiol would likely follow a Biginelli-type condensation reaction, a common method for preparing pyrimidine derivatives.[5]
Caption: Plausible synthetic route for 4-Styryl-2-pyrimidinethiol.
Protocol:
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Reaction Setup: In a round-bottom flask, dissolve cinnamaldehyde, a suitable β-ketoester, and thiourea in an appropriate solvent (e.g., ethanol).
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Catalysis: Add a catalytic amount of an acid (e.g., HCl) or a base (e.g., KOH).
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Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture and pour it into ice-water.
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Isolation: Collect the precipitated solid by filtration.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-Styryl-2-pyrimidinethiol.
Melting Point Determination
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Protocol:
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Sample Preparation: Finely powder a small amount of the dry, purified compound.
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Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation.
Protocol (Shake-Flask Method):
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Sample Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Centrifuge or filter the suspension to separate the undissolved solid.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
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System Preparation: Prepare a biphasic system of n-octanol and water (or buffer) and pre-saturate each phase with the other.
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Compound Addition: Dissolve a known amount of the compound in the aqueous phase.
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Partitioning: Add a known volume of the octanol phase and shake the mixture vigorously for a set period to allow for partitioning.
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Phase Separation: Allow the phases to separate completely, aided by centrifugation if necessary.
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Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using an appropriate analytical method (e.g., HPLC-UV).
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Calculation: Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa) Determination
The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.
Protocol (Potentiometric Titration):
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Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a co-solvent system like water-methanol, to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
Workflow for Physicochemical Characterization
The systematic characterization of a novel compound follows a logical progression of experiments.
Caption: General workflow for physicochemical characterization.
Conclusion
While experimental data for 4-Styryl-2-pyrimidinethiol remains to be fully elucidated, this technical guide provides a robust framework for its initial characterization. The computationally predicted properties suggest that this molecule possesses drug-like characteristics, warranting further investigation. The detailed experimental protocols outlined herein offer a clear path for researchers to empirically determine the key physicochemical parameters of 4-Styryl-2-pyrimidinethiol and other novel pyrimidine derivatives. Such a systematic approach, combining in silico prediction with rigorous experimental validation, is fundamental to advancing the field of drug discovery and development.
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